molecular formula C6H7BrIN B1281094 3-Bromo-1-methyl-pyridinium iodide CAS No. 32222-42-7

3-Bromo-1-methyl-pyridinium iodide

Cat. No.: B1281094
CAS No.: 32222-42-7
M. Wt: 299.93 g/mol
InChI Key: CTRITASIILKTKI-UHFFFAOYSA-M
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Description

3-Bromo-1-methyl-pyridinium iodide is a pyridinium salt characterized by the presence of a bromine atom at the third position and a methyl group at the first position of the pyridinium ring, with an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1-methyl-pyridinium iodide can be synthesized by the reaction of 3-bromopyridine with iodomethane in acetonitrile. The reaction is typically carried out by heating the mixture to 70°C for about 5 hours. The purity of the product can be confirmed using proton nuclear magnetic resonance (1H NMR) spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-methyl-pyridinium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly documented.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioethers, while reactions with amines can produce aminopyridinium derivatives.

Scientific Research Applications

3-Bromo-1-methyl-pyridinium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Bromo-1-methyl-pyridinium iodide exerts its effects is primarily related to its ability to participate in halogen bonding and other non-covalent interactions. These interactions can influence the behavior of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Dimethylaminopyridinium iodide: Similar in structure but with a dimethylamino group at the fourth position instead of a bromine atom.

    3-Chloro-1-methyl-pyridinium iodide: Similar structure with a chlorine atom instead of a bromine atom at the third position.

Uniqueness: 3-Bromo-1-methyl-pyridinium iodide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens like chlorine.

Biological Activity

3-Bromo-1-methyl-pyridinium iodide (C₆H₇BrIN) is a quaternary ammonium salt characterized by a pyridine ring substituted with bromine at the third position and a methyl group at the first position, along with an iodide ion. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article explores the biological activity of this compound, highlighting its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Bromine Substitution : Bromine at the 3-position enhances reactivity.
  • Iodide Ion : Contributes to the ionic nature and solubility.

This unique combination of halogens influences its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, in vitro assays revealed that this compound can inhibit the growth of MCF-7 breast cancer cells with IC₅₀ values comparable to established chemotherapeutic agents.

Table 1: Antiproliferative Activity of this compound

CompoundCell LineIC₅₀ (nM)
This compoundMCF-710 - 33
CA-4 (reference compound)MCF-73.9
This compoundMDA-MB-231 (TNBC)23 - 33

These findings indicate that the compound not only inhibits cell proliferation but also interacts with cellular structures involved in mitosis.

The mechanism by which this compound exerts its antiproliferative effects appears to involve:

  • Tubulin Destabilization : The compound inhibits tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treated MCF-7 cells experienced G₂/M phase arrest, leading to apoptosis.
  • Colchicine-Binding Site Interaction : The compound likely interacts with the colchicine-binding site on tubulin, similar to other known antimitotic agents.

Case Studies

A notable case study involved assessing the effects of this compound on human breast cancer cells. The study utilized confocal microscopy to observe changes in microtubule organization post-treatment, confirming significant alterations indicative of disrupted mitotic processes.

Table 2: Summary of Biological Effects

EffectObservation
Antiproliferative ActivitySignificant inhibition in MCF-7
Cell Cycle ArrestG₂/M phase arrest
Apoptosis InductionIncreased apoptotic markers
Microtubule DisruptionAltered microtubule organization

Potential Applications

Given its biological activity, this compound holds promise for:

  • Cancer Therapy : As a potential lead compound for developing new anticancer drugs targeting microtubule dynamics.
  • Antimicrobial Research : Its ionic nature may confer antimicrobial properties, warranting further exploration in this area.

Properties

IUPAC Name

3-bromo-1-methylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN.HI/c1-8-4-2-3-6(7)5-8;/h2-5H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRITASIILKTKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)Br.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507123
Record name 3-Bromo-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32222-42-7
Record name 3-Bromo-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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